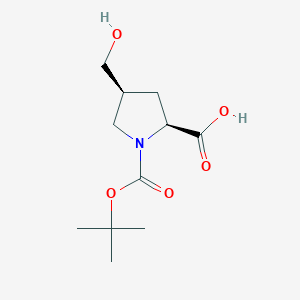
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-1-Boc-4-(hydroxymethyl)-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxymethyl group at the fourth position of the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium borohydride and formaldehyde in a basic medium to achieve the hydroxymethylation .
Industrial Production Methods
Industrial production of (4S)-1-Boc-4-(hydroxymethyl)-L-proline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-1-Boc-4-(hydroxymethyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (4S)-1-Boc-4-carboxy-L-proline.
Reduction: (4S)-1-Boc-4-methyl-L-proline.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4S)-1-Boc-4-(hydroxymethyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of proline-rich peptides with therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of (4S)-1-Boc-4-(hydroxymethyl)-L-proline involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The Boc group provides protection during chemical reactions, allowing for selective modification of the proline ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-1-Boc-4-methyl-L-proline: Similar structure but with a methyl group instead of a hydroxymethyl group.
(4S)-1-Boc-4-carboxy-L-proline: Contains a carboxyl group instead of a hydroxymethyl group.
(4S)-1-Boc-4-amino-L-proline: Features an amino group at the fourth position.
Uniqueness
(4S)-1-Boc-4-(hydroxymethyl)-L-proline is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields .
Eigenschaften
CAS-Nummer |
1643468-66-9 |
|---|---|
Molekularformel |
C11H19NO5 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
(2S,4S)-4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
InChI-Schlüssel |
CUBONVNGPJTNOO-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


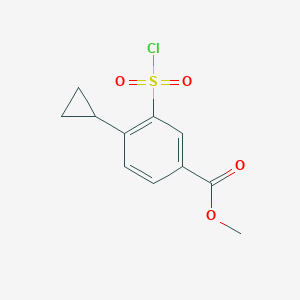
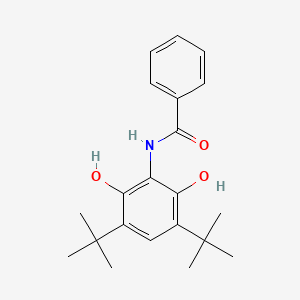

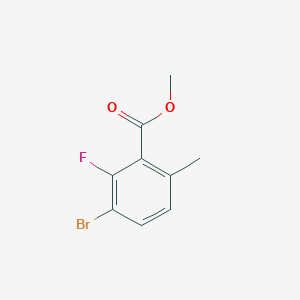
![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)
![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)

![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)

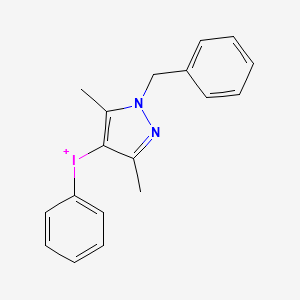

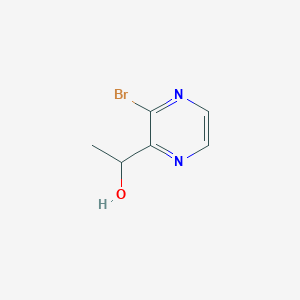
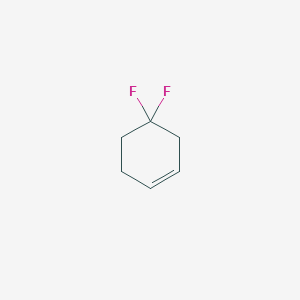
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
